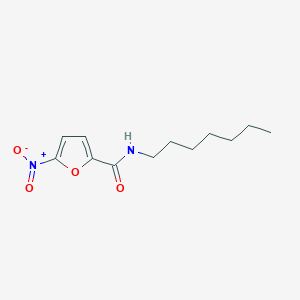

N-heptyl-5-nitrofuran-2-carboxamide

Description

N-Heptyl-5-nitrofuran-2-carboxamide is a synthetic nitrofuran derivative characterized by a 5-nitro-substituted furan ring linked to a carboxamide group with an N-heptyl alkyl chain. Nitrofurans are historically recognized for their antimicrobial properties, acting via nitro-reduction to generate reactive intermediates that damage microbial DNA and proteins.

Properties

Molecular Formula |

C12H18N2O4 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

N-heptyl-5-nitrofuran-2-carboxamide |

InChI |

InChI=1S/C12H18N2O4/c1-2-3-4-5-6-9-13-12(15)10-7-8-11(18-10)14(16)17/h7-8H,2-6,9H2,1H3,(H,13,15) |

InChI Key |

QAXXTRPCIOBEKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=O)C1=CC=C(O1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to further reactions to introduce the heptyl and carboxamide groups.

Industrial Production Methods

Industrial production of N-heptyl-5-nitrofuran-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrofuran ring can be oxidized to form nitrofurans with different oxidation states.

Reduction: The nitro group can be reduced to an amino group under mild conditions.

Substitution: The heptyl and carboxamide groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-heptyl-5-aminofuran-2-carboxamide, while oxidation can produce various nitrofuran derivatives with different oxidation states.

Scientific Research Applications

Antimicrobial Properties

N-heptyl-5-nitrofuran-2-carboxamide exhibits notable antimicrobial activity against various bacterial strains. Research indicates that compounds with a nitrofuran moiety are particularly effective against Mycobacterium tuberculosis and other resistant bacterial strains. The mechanism involves the reduction of the nitro group by bacterial nitroreductase enzymes, leading to the formation of reactive intermediates that exert cytotoxic effects on pathogens .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.019 - 0.20 μM |

| Escherichia coli | Varies depending on derivative |

| Staphylococcus aureus | Effective at low concentrations |

Anticancer Activity

In addition to its antimicrobial properties, N-heptyl-5-nitrofuran-2-carboxamide has shown promise in cancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved may include modulation of signaling cascades related to cell survival and death .

Table 2: Anticancer Activity Against Cell Lines

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| SW1116 (Colon Cancer) | 7.29 |

| HepG2 (Liver Cancer) | Higher IC50 compared to SW1116 |

| A549 (Lung Cancer) | Significant inhibition observed |

Case Studies

Several case studies have highlighted the efficacy of N-heptyl-5-nitrofuran-2-carboxamide:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound exhibited potent activity against Mycobacterium tuberculosis, with MIC values significantly lower than conventional treatments .

- Cancer Treatment Trials : In vivo studies showed that administration of N-heptyl-5-nitrofuran-2-carboxamide resulted in reduced tumor sizes in murine models, indicating its potential as an anticancer agent.

- Inflammation Research : Research indicated that this compound could significantly reduce pro-inflammatory cytokines in animal models, suggesting applications in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of N-heptyl-5-nitrofuran-2-carboxamide involves its interaction with cellular components. The nitrofuran ring can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular targets. This can lead to the inhibition of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The table below compares N-heptyl-5-nitrofuran-2-carboxamide with related nitrofuran derivatives from :

| Compound Name | Substituent/R Group | Functional Group | Key Structural Features |

|---|---|---|---|

| N-Heptyl-5-nitrofuran-2-carboxamide | Heptyl (-C₇H₁₅) | Carboxamide (-CONHR) | Long alkyl chain enhances lipophilicity |

| Methyl 5-nitrofuran-2-carboxylate (5) | Methyl (-CH₃) | Ester (-COOCH₃) | Electron-withdrawing ester group |

| Nitrofuran-2-carbohydrazide (6) | Hydrazide (-NHNH₂) | Carbohydrazide (-CONHNH₂) | Reactive hydrazine moiety |

| 5-Nitro-N'-(5-nitrofuran-2-carbonyl)furan-2-carbohydrazide (7,8) | Bifunctional nitrofuran | Di-carbohydrazide | Dual nitro groups increase reactivity |

Reactivity in Methanolic Media

highlights that nitrofuran derivatives exhibit reactivity in methanol, likely due to nucleophilic attack or solvolysis. For example:

- Methyl 5-nitrofuran-2-carboxylate (5): The ester group may undergo hydrolysis in methanol to form 5-nitrofuran-2-carboxylic acid, detectable via ¹H NMR spectral shifts .

- Nitrofuran-2-carbohydrazide (6): The hydrazide group can decompose or form colored adducts in methanol, as noted in the study’s supplementary data .

Spectral Data Comparison

- ¹H NMR :

- HRMS: Exact mass data for analogs (e.g., Compound 5: C₆H₇NO₅, [M+H]⁺ = 174.0404) confirm structural integrity .

Biological Activity

N-heptyl-5-nitrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial and antitubercular properties. This article reviews the current understanding of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

N-heptyl-5-nitrofuran-2-carboxamide belongs to a class of nitrofuran derivatives known for their diverse biological activities. The nitrofuran moiety is characterized by its ability to undergo reduction reactions, which are crucial for its antimicrobial efficacy. The heptyl chain enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

1. Antitubercular Activity:

Research indicates that N-heptyl-5-nitrofuran-2-carboxamide exhibits significant in vitro antitubercular activity against Mycobacterium tuberculosis (M. tuberculosis) strains. The minimum inhibitory concentration (MIC) for this compound has been reported to be as low as 0.019 μM, indicating potent activity compared to established antitubercular agents .

2. Antibacterial Activity:

The compound's antibacterial properties have also been evaluated against various Gram-positive and Gram-negative bacteria. In studies involving the ESKAPE pathogens, it demonstrated selective inhibition profiles, although specific MIC values for these bacteria were not detailed in the available literature .

The mechanism by which N-heptyl-5-nitrofuran-2-carboxamide exerts its biological effects primarily involves the generation of reactive nitrogen species upon reduction within bacterial cells. This process disrupts cellular functions, leading to bacterial cell death. Molecular docking studies suggest that the nitro group interacts with key protein targets within pathogenic organisms, enhancing its therapeutic potential .

Case Studies

Several studies have highlighted the biological activity of related nitrofuran compounds:

-

Study on Derivatives:

A study focused on a series of nitrofuran derivatives, including N-benzyl-5-nitrofuran-2-carboxamide, showed promising results with MIC values ranging from 0.019 to 0.20 μM against M. tuberculosis H37Rv strain . These findings suggest that structural modifications can significantly influence biological activity. -

In Vivo Studies:

In vivo pharmacokinetic evaluations indicated that modifications to the side chain (e.g., introduction of an α,α-dimethylbenzyl moiety) improved liver microsomal stability and overall pharmacokinetic profiles in animal models, further supporting the potential for therapeutic applications .

Table 1: Summary of Biological Activities of N-heptyl-5-nitrofuran-2-carboxamide

| Activity Type | Target Organism | MIC (μM) | Reference |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | 0.019 - 0.20 | |

| Antibacterial | ESKAPE pathogens | Not specified |

Table 2: Comparison of Related Nitrofuran Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.